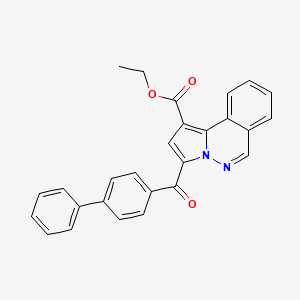
Ethyl 3-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1-carboxylate is a complex organic compound that belongs to the class of phthalazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include biphenyl derivatives and phthalazine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining biphenyl derivatives with phthalazine under acidic or basic conditions.
Esterification: Formation of the ethyl ester group through reaction with ethanol and a suitable catalyst.
Cyclization: Formation of the pyrrolo ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1-carboxylate can be compared with other phthalazine derivatives, such as:
Phthalazine-1-carboxylate: A simpler derivative with similar core structure but different functional groups.
Biphenyl-4-carboxylate: Another biphenyl derivative with different biological activities.
The uniqueness of Ethyl 3-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(2,1-A)phthalazine-1-carboxylate lies in its specific combination of functional groups and the resulting biological activities.
Properties
CAS No. |
853318-27-1 |
|---|---|
Molecular Formula |
C27H20N2O3 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 3-(4-phenylbenzoyl)pyrrolo[2,1-a]phthalazine-1-carboxylate |
InChI |
InChI=1S/C27H20N2O3/c1-2-32-27(31)23-16-24(29-25(23)22-11-7-6-10-21(22)17-28-29)26(30)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-17H,2H2,1H3 |
InChI Key |
ZFWIZWMATHFPDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)
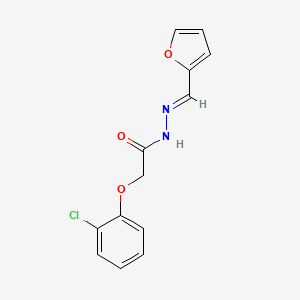
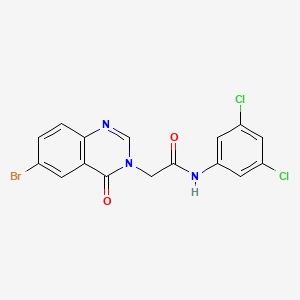



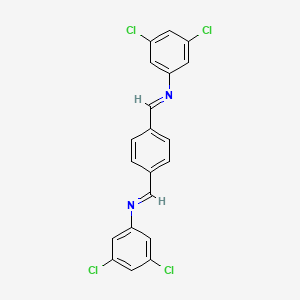
![Bicyclo[2.2.2]oct-7-ene-2,5-diol](/img/structure/B11948474.png)
![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
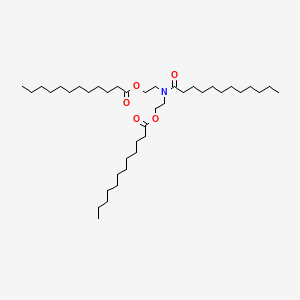
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
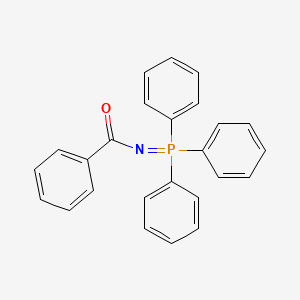

![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)
